5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further connected to a triazole ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring may also interact with metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-1,2,4-triazole: Lacks the bromomethyl and butyl groups, making it less reactive in certain substitution reactions.
5-(Bromomethyl)-1-methyl-1h-1,2,4-triazole: Similar structure but without the butyl chain, affecting its physical and chemical properties.
5-(2-(Chloromethyl)butyl)-1-methyl-1h-1,2,4-triazole: Chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
The presence of both the bromomethyl and butyl groups in 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole makes it unique in terms of its reactivity and potential applications. The bromomethyl group provides a site for nucleophilic substitution, while the butyl chain offers hydrophobic interactions, making it versatile for various chemical and biological studies.
Properties
Molecular Formula |
C8H14BrN3 |
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Molecular Weight |
232.12 g/mol |
IUPAC Name |
5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
ZLWHLJUOVBWHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC=NN1C)CBr |
Origin of Product |
United States |
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